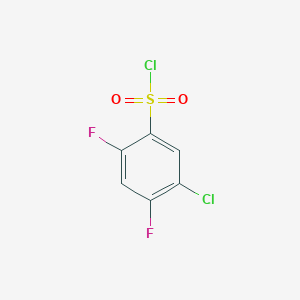

5-Chloro-2,4-difluorobenzenesulfonyl chloride

描述

属性

IUPAC Name |

5-chloro-2,4-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNXVDULKLCZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378526 | |

| Record name | 5-Chloro-2,4-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13656-57-0 | |

| Record name | 5-Chloro-2,4-difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13656-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,4-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2,4-difluorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic aromatic substitution, where fluoride ions displace chlorine atoms ortho and para to the sulfonyl group. For 5-chloro-2,4-difluorobenzenesulfonyl chloride, the starting material 2,4,5-trichlorobenzenesulfonyl chloride undergoes partial fluorination at elevated temperatures (100–240°C). A representative protocol involves:

-

Reactants : 2,4,5-Trichlorobenzenesulfonyl chloride (0.2 mol), anhydrous KF (1 mol)

-

Solvent : Sulfolane (300 mL)

-

Temperature : 100°C for 3 hours (formation of intermediate fluoride), followed by 160°C for 11 hours

-

Yield : 21 g of 5-chloro-2,4-difluorobenzenesulfonyl fluoride.

Chlorosulfonation of Difluorobenzene Derivatives

Chlorosulfonation offers a direct route to sulfonyl chlorides by reacting aromatic substrates with chlorosulfonic acid (HSO₃Cl). For this compound, this method involves:

Substrate Selection and Regioselectivity

The starting material 1,5-dichloro-2,4-difluorobenzene undergoes sulfonation at the position ortho to fluorine substituents, guided by their electron-withdrawing effects. Key parameters include:

Workup and Purification

Post-reaction, the crude product is quenched in ice-water, extracted with dichloromethane, and distilled under reduced pressure (b.p. 120–125°C at 15 mmHg). Final purity (>98%) is confirmed via GC-MS and ¹⁹F NMR.

Comparative Analysis of Synthetic Routes

Key Observations :

-

Fluorination routes require higher temperatures but enable precise control over fluorine substitution.

-

Chlorosulfonation provides higher purity but demands stringent temperature control to avoid over-sulfonation.

Industrial-Scale Optimization Strategies

Solvent Systems

Polar aprotic solvents like sulfolane enhance fluoride ion solubility, achieving 20–30% faster reaction kinetics compared to diglyme or DMF.

Catalytic Additives

-

Crown ethers : 18-crown-6 increases KF reactivity, reducing reaction time by 40%.

-

Phase-transfer catalysts : Tetrabutylammonium bromide facilitates biphasic reactions, simplifying product isolation.

Analytical Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.85 (d, J=8.5 Hz, 1H), 7.45 (d, J=6.2 Hz, 1H) |

| ¹⁹F NMR | δ -112.3 (s, 2F), -63.8 (s, 1F) |

| IR (cm⁻¹) | 1375 (SO₂ asym), 1172 (SO₂ sym) |

| MS (EI) | m/z 247 [M]⁺ |

化学反应分析

Types of Reactions

5-Chloro-2,4-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction: The compound can be reduced to form corresponding sulfonyl derivatives.

Oxidation: It can undergo oxidation reactions to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution reactions.

Sulfonic Acids: Resulting from oxidation reactions.

Sulfonyl Derivatives: Produced via reduction reactions.

科学研究应用

Organic Synthesis

5-Chloro-2,4-difluorobenzenesulfonyl chloride serves as a crucial building block in the synthesis of various organic compounds. Its sulfonyl chloride functional group allows it to participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives. These derivatives are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

Reactions Involved :

- Nucleophilic Aromatic Substitution : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

- Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is employed to synthesize bioactive molecules, including enzyme inhibitors and receptor antagonists. Its derivatives have shown potential in developing anti-inflammatory and anticancer agents.

Case Study :

Aryl sulfonamide derivatives synthesized from this compound have demonstrated antiviral activity against various influenza viruses. For instance, a study indicated that specific derivatives could inhibit viral entry and replication effectively at low concentrations (IC50 = 16.79 nM) .

Materials Science

This compound is also utilized in the production of specialty chemicals and advanced materials. Its unique reactivity allows for the creation of polymers and dyes with specific properties tailored for industrial applications.

作用机制

The mechanism of action of 5-Chloro-2,4-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as a key intermediate .

相似化合物的比较

Chemical Identity :

- CAS No.: 13656-57-0

- Molecular Formula : C₆H₂Cl₂F₂O₂S

- Molecular Weight : 247.05 g/mol

- Physical State : Colorless transparent liquid .

- Hazard Class : Corrosive (UN3261, Packing Group III) .

Applications :

Primarily used as a sulfonating agent in organic synthesis, particularly in pharmaceuticals (e.g., diuretics like dichlorophenamide) and agrochemicals. Its reactivity stems from the sulfonyl chloride (-SO₂Cl) group, enabling nucleophilic substitution reactions with amines or alcohols .

Comparison with Structurally Similar Compounds

5-Chloro-2-fluorobenzenesulfonyl Chloride

- CAS No.: Not explicitly provided (refer to ).

- Molecular Formula : C₆H₃Cl₂FO₂S

- Molecular Weight : ~241.50 g/mol (estimated).

- Key Differences: One fewer fluorine atom at the 4-position compared to 5-chloro-2,4-difluorobenzenesulfonyl chloride.

- Applications : Similar use in synthesizing sulfonamides but may exhibit slower reaction kinetics .

5-Bromo-2,4-difluorobenzenesulfonyl Chloride

- CAS No.: 287172-61-6

- Molecular Formula : C₆H₂BrClF₂O₂S

- Molecular Weight : 291.49 g/mol .

- Key Differences :

- Bromine replaces chlorine at the 5-position, increasing molecular weight and steric bulk.

- Bromine’s lower electronegativity compared to chlorine may alter regioselectivity in substitution reactions.

- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s utility in palladium-catalyzed processes .

5-Chloro-2-fluoro-4-nitrobenzenesulfonyl Chloride

- CAS No.: 1803605-95-9

- Molecular Formula: C₆H₂Cl₂FNO₄S

- Molecular Weight : 274.06 g/mol .

- Key Differences: Nitro (-NO₂) group at the 4-position enhances electron-withdrawing effects, increasing sulfonyl chloride reactivity.

- Applications : Intermediate in explosives or dyes where nitro functionality is critical .

5-(Chlorosulfonyl)-2,4-difluorobenzoyl Chloride

- CAS No.: 1595871-79-6

- Molecular Formula : C₇H₂Cl₂F₂O₃S

- Molecular Weight : 275.06 g/mol .

- Key Differences :

- Contains both sulfonyl chloride (-SO₂Cl) and benzoyl chloride (-COCl) groups.

- Dual reactivity allows simultaneous acylation and sulfonylation, useful in synthesizing complex heterocycles.

- Applications : Specialty chemical for multifunctional polymer crosslinkers or pharmaceutical intermediates .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | 13656-57-0 | C₆H₂Cl₂F₂O₂S | 247.05 | Cl (5), F (2,4), SO₂Cl | High (electron-withdrawing F/Cl) |

| 5-Chloro-2-fluorobenzenesulfonyl chloride | - | C₆H₃Cl₂FO₂S | ~241.50 | Cl (5), F (2), SO₂Cl | Moderate |

| 5-Bromo-2,4-difluorobenzenesulfonyl chloride | 287172-61-6 | C₆H₂BrClF₂O₂S | 291.49 | Br (5), F (2,4), SO₂Cl | Moderate (Br less electronegative) |

| 5-Chloro-2-fluoro-4-nitrobenzenesulfonyl chloride | 1803605-95-9 | C₆H₂Cl₂FNO₄S | 274.06 | Cl (5), F (2), NO₂ (4), SO₂Cl | Very high (nitro group enhances EWG) |

| 5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride | 1595871-79-6 | C₇H₂Cl₂F₂O₃S | 275.06 | Cl (5), F (2,4), SO₂Cl, COCl | Dual reactivity (acyl + sulfonyl) |

生物活性

5-Chloro-2,4-difluorobenzenesulfonyl chloride is an organosulfur compound that has garnered attention in various fields of chemical and biological research. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H2ClF2O2S

- Molar Mass : 247.05 g/mol

- CAS Number : 13656-57-0

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound acts as a sulfonylating agent, which can modify proteins and other biomolecules through the formation of sulfonamide linkages. This modification can influence the activity of enzymes and receptors, leading to diverse biological effects.

Biological Activity

- Antimicrobial Properties :

-

Anti-inflammatory Effects :

- The compound has been explored for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Anticancer Activity :

Case Study 1: Antimicrobial Activity

A study focused on the synthesis and evaluation of various arylsulfonamides, including derivatives of this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis .

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a marked reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting a potential therapeutic role in inflammatory diseases.

Case Study 3: Anticancer Research

A recent investigation evaluated the effects of various sulfonamide derivatives on human cancer cell lines. The study concluded that compounds similar to this compound could effectively induce apoptosis via caspase activation pathways, highlighting their potential as anticancer agents .

Data Table: Summary of Biological Activities

常见问题

Q. What are the optimal reaction conditions for synthesizing 5-Chloro-2,4-difluorobenzenesulfonyl chloride from its precursor?

The synthesis typically involves sulfonation or halogenation reactions. For example, thionyl chloride (SOCl₂) is widely used as a chlorinating agent in the presence of solvents like dichloromethane or benzene. Reaction temperatures range from 0°C to 50°C, with reflux times varying between 1–12 hours depending on the precursor's reactivity. Post-reaction purification via distillation or water washing is critical to isolate the product .

Q. What spectroscopic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, particularly to resolve signals from chlorine and fluorine substituents. Fourier-Transform Infrared (FTIR) spectroscopy can identify sulfonyl chloride (-SO₂Cl) functional groups (stretching at ~1370–1400 cm⁻¹ and 1150–1200 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns .

Q. What safety protocols are critical for handling this compound?

Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store the compound at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or decomposition. Waste must be neutralized with a sodium bicarbonate solution before disposal .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

The chlorine and fluorine substituents enhance the electrophilicity of the sulfur atom in -SO₂Cl by withdrawing electron density, facilitating nucleophilic attacks. This effect is quantified via Hammett σ constants (σ_meta for Cl: +0.37; σ_para for F: +0.06). Kinetic studies in polar aprotic solvents (e.g., DMF) reveal accelerated reaction rates with amines or alcohols compared to non-halogenated analogs .

Q. What role does this compound play in synthesizing enzyme inhibitors?

This compound is a key intermediate in synthesizing sulfonamide-based inhibitors. For example, it reacts with aminopyridines to form sulfonamides that inhibit dihydropyrimidine dehydrogenase (DPD), a target in cancer therapy. The chlorine and fluorine substituents improve binding affinity to hydrophobic enzyme pockets, as demonstrated in S-1 (a fluoropyrimidine drug) studies .

Q. How can conflicting data on reaction yields be resolved when using different solvent systems?

Contradictions in yield data (e.g., benzene vs. dichloromethane) often arise from solvent polarity and boiling points. Low-polarity solvents (benzene) may favor slower, more controlled reactions, while polar solvents (DMF) accelerate kinetics but risk side reactions. Design experiments using a Design of Experiments (DoE) approach to optimize solvent polarity, temperature, and stoichiometry .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during long-term storage?

Hydrolysis to sulfonic acid (-SO₃H) can be minimized by storing the compound under anhydrous conditions with molecular sieves (3Å). Additives like triethylamine (0.1–1.0% w/w) neutralize trace moisture. Purity checks via titration (e.g., AgNO₃ for chloride content) ensure stability over time .

Methodological Considerations

Q. How to design a kinetic study for sulfonamide formation using this compound?

Use stopped-flow UV-Vis spectroscopy to monitor the disappearance of the -SO₂Cl peak at 260 nm. Vary nucleophile concentrations (e.g., aniline derivatives) in DMF at 25°C. Calculate rate constants (k) using pseudo-first-order kinetics and construct a Hammett plot to correlate substituent effects with reactivity .

Q. What computational methods predict the compound’s reactivity in multi-step syntheses?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for sulfonylation reactions. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Molecular docking studies (AutoDock Vina) predict binding modes of derived sulfonamides with target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。